molecular formula C8H9NaO4S B8651780 Sodium 2-phenoxyethanesulfonate

Sodium 2-phenoxyethanesulfonate

Cat. No.: B8651780
M. Wt: 224.21 g/mol
InChI Key: HGIRFLLMIHLRFO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-hydroxyethanesulfonate (C₂H₅NaO₄S), also known as sodium isethionate, is a water-soluble sulfonate salt characterized by a hydroxyethyl group (-CH₂CH₂OH) attached to a sulfonic acid moiety. Its molecular weight is 148.11 g/mol, CAS RN 1562-00-1, and it is stable at room temperature . The compound is widely used in synthesis, pharmaceuticals (e.g., as a counterion in drug formulations like PD-161989), and personal care products due to its mild surfactant properties and biocompatibility .

Properties

Molecular Formula

C8H9NaO4S

Molecular Weight

224.21 g/mol

IUPAC Name

sodium;2-phenoxyethanesulfonate

InChI

InChI=1S/C8H10O4S.Na/c9-13(10,11)7-6-12-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,9,10,11);/q;+1/p-1

InChI Key

HGIRFLLMIHLRFO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Sodium Sulfonates

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical differences between sodium 2-hydroxyethanesulfonate and related sulfonates:

Compound Name Molecular Formula CAS RN Molecular Weight (g/mol) Key Substituent Primary Applications
Sodium 2-hydroxyethanesulfonate C₂H₅NaO₄S 1562-00-1 148.11 Hydroxyethyl (-CH₂CH₂OH) Pharmaceuticals, surfactants, synthesis
Sodium naphthalene-2-sulphonate C₁₀H₇SO₃Na 532-02-5 230.22 Naphthyl (aromatic) Industrial surfactants, dye intermediates
Sodium 2-bromoethanesulfonate C₂H₄BrNaO₃S 4263-52-9 211.01 Bromoethyl (-CH₂CH₂Br) Alkylating agent, organic synthesis
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₅NaO₃S 1561-92-8 156.13 Methylpropenyl (allylic) Polymer production, reactive monomers
Key Observations:
  • Substituent Effects: The hydroxyethyl group in sodium 2-hydroxyethanesulfonate enhances hydrophilicity, making it suitable for aqueous formulations . Naphthyl groups in sodium naphthalene-2-sulphonate confer aromaticity, reducing water solubility but improving surfactant efficiency in non-polar systems . Bromoethyl and allylic substituents in sodium 2-bromoethanesulfonate and sodium 2-methylprop-2-ene-1-sulphonate increase reactivity, enabling their use in alkylation and polymerization, respectively .
  • Molecular Weight :

    • Sodium naphthalene-2-sulphonate has the highest molecular weight (230.22 g/mol) due to its aromatic structure, while sodium 2-hydroxyethanesulfonate is the lightest (148.11 g/mol) .

Research and Application Insights

  • Pharmaceutical Use : Sodium 2-hydroxyethanesulfonate is employed as a salt form in drugs like PD-161989 (molecular weight 430.43 g/mol), where it improves solubility and stability .
  • Industrial Applications : Sodium naphthalene-2-sulphonate is utilized in concrete plasticizers and dye intermediates due to its surfactant properties .
  • Synthetic Chemistry: Sodium 2-bromoethanesulfonate serves as an alkylating agent, while the allylic sulfonate (sodium 2-methylprop-2-ene-1-sulphonate) is a monomer in polymer chemistry .

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